1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile
Overview
Description
1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is a synthetic organic compound derived from the pyrimidine molecule. It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as this compound, is an area of interest for organic chemists . A three-component reaction of aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate under thermal aqueous conditions can be used for the synthesis .Molecular Structure Analysis
The molecular formula of this compound is C7H7N3O. The InChI code is 1S/C6H5N3O/c1-9-4-8-3-5 (2-7)6 (9)10/h3-4H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The molecular weight is 149.15 g/mol.Scientific Research Applications
Corrosion Inhibition
A pyrimidine derivative has been identified as an effective inhibitor for copper corrosion in saline solutions. Experimental techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy showed that this compound significantly reduces copper corrosion in 3.5% NaCl solutions. The study leverages electrochemical frequency modulation as a rapid and non-destructive technique for corrosion rate measurements, highlighting the compound's potential in protecting copper materials in marine environments Khaled et al., 2011.
Antimicrobial and Antitumor Activities
Research into the reactivity of similar pyrimidine compounds with various nucleophiles has led to the discovery of new fused pyrimidine derivatives displaying significant biological activity. These compounds demonstrated notable efficacy against bacteria, filamentous fungi, and tumor cells, with specific derivatives showing broad antimicrobial activity. This highlights the potential of pyrimidine derivatives in developing new antimicrobial and anticancer therapies Černuchová et al., 2005.
Synthesis of Heterocycles with Biological Activity
The synthesis and investigation of novel pyrimidine and triazole fused derivatives revealed their potent antioxidant and anti-inflammatory activities. Such findings underscore the therapeutic potential of these compounds, emphasizing their role in developing new treatments for diseases associated with oxidative stress and inflammation Bhalgat et al., 2014.
Antimicrobial Agents
The synthesis of polyfunctionally substituted fused pyrimidine derivatives has been explored for their antimicrobial properties. These new compounds were synthesized with the aim of studying their activity against microbial threats, contributing to the ongoing search for more effective antimicrobial agents Eissa, 2008.
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is the Poly-ADP-ribose-polymerase 1 (PARP1) enzyme . PARP1 is a key player in DNA repair, and its inhibition can lead to the accumulation of DNA damage in cells, making it a promising target for cancer therapies .
Mode of Action
this compound interacts with its target, PARP1, by binding to it and inhibiting its activity . This inhibition prevents PARP1 from repairing DNA damage, leading to the accumulation of DNA damage in cells .
Biochemical Pathways
The inhibition of PARP1 by this compound affects the DNA repair pathway . Specifically, it disrupts the base excision repair pathway, which is responsible for repairing small, non-helix-distorting base lesions in the DNA .
Pharmacokinetics
this compound has excellent pharmacokinetics in preclinical species . It has good secondary pharmacology and physicochemical properties, which contribute to its bioavailability .
Result of Action
The inhibition of PARP1 by this compound leads to the accumulation of DNA damage in cells . This can result in cell death, particularly in cancer cells that are already under stress from high levels of DNA damage .
Properties
IUPAC Name |
1-ethyl-6-oxopyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-2-10-5-9-4-6(3-8)7(10)11/h4-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNOIJZZESNXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C(C1=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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